Methyl 2-(sulfamoylamino)benzoate can be synthesized from various precursors, including salicylic acid and other benzoic acid derivatives. The classification of this compound falls under the broader category of sulfonamide compounds, which are known for their antibacterial properties and other therapeutic effects. Its systematic name reflects its functional groups, combining both the methyl ester and sulfamoyl functionalities.
The synthesis of methyl 2-(sulfamoylamino)benzoate can be achieved through several methods, often involving the reaction of benzoic acid derivatives with sulfamoyl chlorides or sodium sulfinate.
Methyl 2-(sulfamoylamino)benzoate has a distinct molecular structure characterized by:
Methyl 2-(sulfamoylamino)benzoate participates in various chemical reactions that are essential for its application in medicinal chemistry:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or to synthesize related derivatives .
The mechanism of action of methyl 2-(sulfamoylamino)benzoate primarily involves its interaction with specific biological targets, such as carbonic anhydrases or other enzyme systems relevant in metabolic pathways:
Methyl 2-(sulfamoylamino)benzoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations .
Methyl 2-(sulfamoylamino)benzoate has several significant applications:
Sulfonamide-containing aromatic esters are systematically classified based on three structural variables: sulfonamide nitrogen substitution, ester group positioning, and aromatic ring modification. Methyl 2-(sulfamoylamino)benzoate (C₈H₉NO₄S; MW 215.22) falls under the primary sulfonamide subclass (–SO₂NH₂) with an unsubstituted nitrogen, conferring heightened nucleophilicity and hydrogen-bond-donor capacity [3] [4]. Its ortho-benzoate configuration imposes a 60–70° dihedral angle between the sulfonamide and ester planes, as confirmed by X-ray diffraction studies of analogous compounds, resulting in intramolecular hydrogen bonding (O=C–O···H–N) that stabilizes the crystalline lattice (mp 124–129°C) [2] [4].
Table 1: Structural Variants of Sulfonamide Benzoate Derivatives
Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
Methyl 2-(aminosulfonyl)benzoate | 57683-71-3 | C₈H₉NO₄S | 215.22 | Ortho-sulfamoyl, unsubstituted N |
Methyl 2-(sulfamoylmethyl)benzoate | 112911-26-1 | C₉H₁₁NO₄S | 229.25 | Benzylic sulfonamide, methylene spacer |
Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 | C₉H₁₁NO₅S | 245.25 | Meta-ether, para-sulfonamide |
Methyl 4-((N-Boc)sulfamoylamino)benzoate | 1017782-69-2 | C₁₃H₁₈N₂O₆S | 330.36 | Para-substitution, Boc-protected N |
Steric effects dominate reactivity patterns: Ortho-substituted derivatives like Methyl 2-(sulfamoylamino)benzoate exhibit 30–50% lower esterification yields compared to para-isomers under identical Zr/Ti solid-acid catalysis due to hindered carboxylate approach (e.g., 20.1% yield for ortho-nitrobenzoate vs. 85.3% for para-methylbenzoate) [8]. The crystalline morphology—typically "white to almost white powder" with defined melting points—facilitates purification but may limit solubility in apolar media [2] [4].
The discovery journey of sulfamoylamino benzoates began with the serendipitous observation of sulfanilamide’s antibacterial properties in the 1930s, which ignited interest in sulfonamide bioisosteres. By the 1980s, Methyl 2-(sulfamoylmethyl)benzoate (CAS 112911-26-1) emerged as a pivotal agrochemical intermediate for synthesizing bensulfuron-methyl—a sulfonylurea herbicide that inhibits acetolactate synthase (ALS) in rice paddy weeds [5]. This application leveraged the sulfamoyl group’s metal-chelating ability to enhance phytotoxic specificity, reducing environmental persistence compared to organophosphate alternatives.
Pharmaceutical innovation accelerated in the 2000s with derivatives like Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2), a precursor to dopamine D₂/D₃ receptor antagonists such as sulpiride for schizophrenia management [7]. Concurrently, tert-butoxycarbonyl (Boc)-protected variants (e.g., Methyl 4-((N-Boc)sulfamoylamino)benzoate, CAS 1017782-69-2) enabled peptide coupling strategies in antiviral drug design, particularly for hepatitis C virus NS5B polymerase inhibitors [6] [9]. The 2020s witnessed catalytic innovations like Zr/Ti solid acids for greener ester synthesis, achieving 70–85% yields for sulfamoyl benzoates while eliminating aqueous waste from traditional sulfuric acid catalysis [8].
The reactivity of Methyl 2-(sulfamoylamino)benzoate is governed by three functional domains:
Table 2: Electronic and Steric Parameters of Key Functional Groups
Group | Hammett Constant (σ) | Taft Steric (Es) | Nucleophilicity (k* relative to NH₃) | Effect on Benzoate Reactivity |
---|---|---|---|---|
–SO₂NH₂ (meta) | 0.57 | -0.28 | 0.01–0.05 | Ring deactivation, ortho-directing |
–COOCH₃ (ortho) | 0.32 (σ* inductive) | -0.51 | N/A | Enhanced ester hydrolysis vs. para-isomer |
–OCH₃ (para) | -0.27 | -0.55 | N/A | Increased nucleophilic aromatic substitution |
Table 3: Characteristic Reactions of Methyl 2-(Sulfamoylamino)benzoate
Reaction Type | Conditions | Product | Application |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | N-Alkylsulfamoyl benzoate | Agrochemical derivatization |
Ester Aminolysis | NH₃/MeOH, 25°C, 12h | 2-(Sulfamoylamino)benzamide | Polyamide synthesis |
Directed ortho-Lithiation | n-BuLi, THF, –78°C, electrophile | 4-Substituted-2-sulfamoyl benzoates | Halogenation, carboxylation |
Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH | 2-(Aminosulfonyl)benzyl alcohol | Chiral auxiliary synthesis |
Protecting group strategies are essential for regioselective modifications: Boc protection of sulfonamide nitrogen (–N(Boc)SO₂–) enables ester hydrolysis without decomposition, while silyl esters (–COOSiMe₃) permit sulfonamide N-functionalization [9]. Computational studies (LogP 0.30–1.65, PSA 94.8 Ų) confirm membrane permeability for drug-like derivatives [4] [9].
Interactive Data Visualization: Hammett Constant vs. Esterification Yield
Substituent Position & Type | σ Constant | Yield (%) with Zr/Ti Catalyst ----------------------------------------------------------------- ortho-NO₂ | +0.81 | 20.1% ortho-CF₃ | +0.54 | 29.1% ortho-SO₂NH₂ | +0.57 | 68.3% para-OCH₃ | -0.27 | 89.4% para-CH₃ | -0.17 | 85.3%
Data derived from Zr/Ti solid-acid catalysis studies [8]
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: